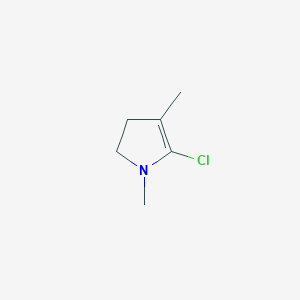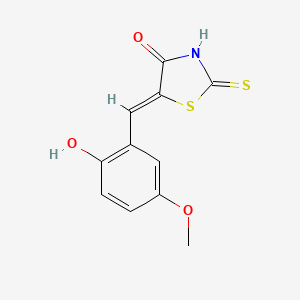
(5Z)-5-(2-羟基-5-甲氧基苄叉)-2-硫代-1,3-噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a chemical substance with the CAS Number: 2015213-69-9 . It has a molecular weight of 267.33 . The IUPAC name for this compound is (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5- . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is room temperature .科学研究应用
蛋白激酶抑制剂
(5Z)-5-(2-羟基-5-甲氧基苄叉)-2-硫代-1,3-噻唑烷-4-酮及其衍生物已被发现是 DYRK1A 等蛋白激酶的有效抑制剂。此类化合物对于治疗这些激酶是关键因素的神经和肿瘤疾病至关重要。例如,(5Z) 5-(4-羟基苄叉)-2-硫代-1,3-噻唑烷-4-酮和相关化合物已显示出对 DYRK1A 的纳摩尔抑制作用,并已评估其对各种肿瘤细胞系中细胞增殖的体外抑制作用,使其成为癌症治疗的有希望的候选者 (Bourahla 等,2021)。
超分子结构
对包括目标化合物在内的 (5Z)-5-芳基亚甲基-2-硫代噻唑烷-4-酮的超分子结构的研究表明它们能够形成氢键二聚体、环链和复杂片层。这些结构性质对于设计具有特定机械、光学或电子性质的新材料至关重要,从而在材料科学和纳米技术中得到应用 (Delgado 等,2005)。
抗菌和抗真菌应用
(5Z)-5-(2-羟基-5-甲氧基苄叉)-2-硫代-1,3-噻唑烷-4-酮的衍生物已因其抗菌和抗真菌特性而受到研究。此类化合物及其微生物研究的合成表明在开发新的抗菌剂方面具有潜在应用 (Patel 等,2010)。此外,与目标化合物相关的 (5Z)-5-芳基亚甲基-2-(4-羟基苯基)氨基噻唑-4(5H)-酮等化合物已显示出对白血病细胞系的选择性抑制活性,表明在癌症治疗中具有潜力 (Subtelna 等,2020)。
属性
IUPAC Name |
(5Z)-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJUJHJJZCVXBL-UITAMQMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

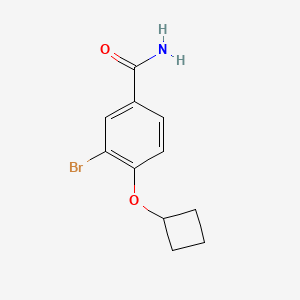

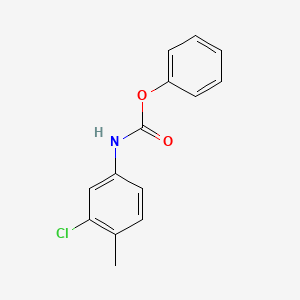
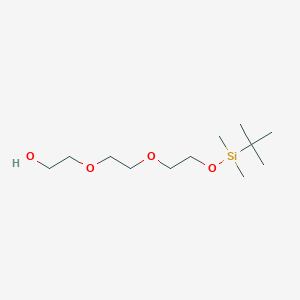


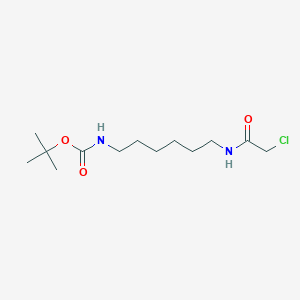

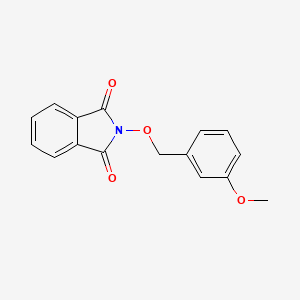
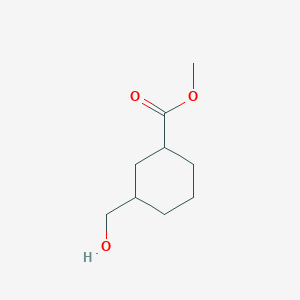
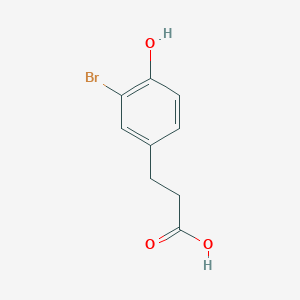
![Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester](/img/structure/B3114455.png)
